2,2,3,3-Tetrafluorobutan-1-ol
Description
Significance of Polyfluorinated Alcohols as Research Targets
Polyfluorinated alcohols (PFAs) are a distinct subgroup of fluorinated compounds that have garnered considerable attention in academic and industrial research. nih.gov Their unique combination of a hydroxyl group and a fluorinated alkyl chain results in a fascinating set of properties, including strong hydrogen-bonding capabilities, low nucleophilicity, and high polarity. alfa-chemistry.comnih.gov These characteristics make them powerful solvents and promoters for a wide range of organic reactions, often enabling transformations that are difficult to achieve in conventional media. nih.govarkat-usa.org
Fluorinated alcohols can activate electrophiles, such as epoxides, for ring-opening reactions with weak nucleophiles. arkat-usa.org They are also recognized as important intermediates and building blocks for synthesizing more complex fluorinated molecules, including pharmaceuticals and advanced materials. alfa-chemistry.comresearchgate.net Research has explored their use in modifying polymers to enhance tribological properties and as precursors for fluorosurfactants. pleiades.onlineacs.orgmatilda.science The study of PFAs like 2,2,3,3-Tetrafluorobutan-1-ol is driven by the need for novel synthetic tools and functional molecules with tailored properties. researchgate.netconsensus.app
Overview of Current Research Landscape on this compound
Research specifically focused on this compound highlights its role as a synthetic intermediate. A notable area of investigation involves its use in medicinal chemistry. For instance, the compound has been utilized as a starting material for the synthesis of fluorinated acyclonucleosides. nih.gov In one study, this compound was a precursor in a multi-step synthesis to create a series of (2,2,3,3-tetrafluoro-4-hydroxybutyl) acyclonucleosides, which were evaluated for potential antiviral activity. nih.gov
The compound and its derivatives are also subjects of synthetic methodology research. For example, the synthesis of 4-benzyloxy-2,2,3,3-tetrafluorobutan-1-ol, a derivative, has been documented as part of synthetic pathways to create more complex molecules. beilstein-journals.org While the broader class of polyfluorinated alcohols has been extensively studied for their solvent properties and role in materials science, the specific research on this compound appears more concentrated on its application as a specialized building block in organic and medicinal chemistry.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5926-87-4 |
| Molecular Formula | C4H6F4O |
| Molecular Weight | 146.08 g/mol |
| IUPAC Name | This compound |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6F4O |
|---|---|
Molecular Weight |
146.08 g/mol |
IUPAC Name |
2,2,3,3-tetrafluorobutan-1-ol |
InChI |
InChI=1S/C4H6F4O/c1-3(5,6)4(7,8)2-9/h9H,2H2,1H3 |
InChI Key |
OCIRWQBZCBFUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,3,3 Tetrafluorobutan 1 Ol
Deoxygenation Strategies for α-CF₂ Substituted Alcohols
Deoxygenation reactions are a class of reductive transformations that remove a hydroxyl group from a molecule, replacing it with a hydrogen atom. For complex molecules where a hydroxyl group may be present in a precursor, these methods offer a route to the desired alkane structure.
Radical dehalogenation provides a method for replacing a halogen atom with a hydrogen atom, a process that can be a key step in a multi-step synthesis. This reaction typically proceeds via a free-radical chain mechanism. libretexts.org A common reagent system for this transformation is tributyltin hydride (Bu₃SnH) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). libretexts.org
The process begins with the thermal decomposition of AIBN, which generates initiator radicals. These radicals abstract a hydrogen atom from tributyltin hydride to produce a tributyltin radical (Bu₃Sn•). The tributyltin radical then reacts with an alkyl halide (R-X), abstracting the halogen atom to form a stable tin-halogen bond and generating a carbon-centered radical (R•). libretexts.org This alkyl radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final dehalogenated product and regenerating the tributyltin radical to continue the chain reaction. libretexts.org For instance, a precursor like 4-bromo-3,3,4,4-tetrafluorobutan-1-ol (B1270808) could theoretically be dehalogenated as part of a synthetic route.
The Barton-McCombie deoxygenation is a widely used two-step method for the reductive removal of a hydroxyl group. alfa-chemistry.comwikipedia.org It is particularly valuable in organic synthesis for its mild conditions and tolerance of various functional groups. researchgate.net The reaction is a radical substitution process. wikipedia.org
The first step involves the conversion of the alcohol into a thiocarbonyl derivative, typically a xanthate or thionoester. alfa-chemistry.comorganic-chemistry.org In the second step, the thiocarbonyl derivative is treated with a radical source, most traditionally tributyltin hydride (Bu₃SnH), and a radical initiator like AIBN. organic-chemistry.orgnrochemistry.com The tributyltin radical attacks the sulfur atom of the thiocarbonyl group, leading to the cleavage of the C-O bond and the formation of a carbon-centered radical intermediate. wikipedia.org This alkyl radical then abstracts a hydrogen atom from Bu₃SnH to give the final deoxygenated product. wikipedia.org The strong and stable tin-sulfur bond formed provides a significant thermodynamic driving force for the reaction. organic-chemistry.org
While effective, a primary drawback of the classic protocol is the use of toxic and difficult-to-remove tin-based reagents. alfa-chemistry.com This has led to the development of numerous modifications, including the use of alternative hydrogen sources like silanes (e.g., tris(trimethylsilyl)silane) or phosphorus-based reagents to circumvent the issues associated with tin. researchgate.net
Table 1: Key Components of the Barton-McCombie Deoxygenation Reaction
| Component | Role | Common Examples |
| Alcohol Substrate | Starting material containing the hydroxyl group to be removed. | Primary, secondary, or tertiary alcohols. alfa-chemistry.com |
| Thiocarbonyl Derivative | Reactive intermediate formed from the alcohol. | Xanthates (from CS₂ and MeI), Thionoformates. wikipedia.orgorganic-chemistry.org |
| Radical Initiator | Generates the initial radical species upon heating or irradiation. | Azobisisobutyronitrile (AIBN). alfa-chemistry.com |
| Hydrogen Atom Donor | Provides the hydrogen atom to quench the alkyl radical. | Tributyltin hydride (Bu₃SnH), Silanes. alfa-chemistry.com |
This table summarizes the fundamental components and their functions in a typical Barton-McCombie deoxygenation protocol.
Telomerization Reactions for 2,2,3,3-Tetrafluorobutan-1-ol Synthesis
Telomerization is a polymerization reaction where a chain transfer agent, known as a telogen, reacts with a monomer (taxogen) to form low molecular weight polymers, or telomers. researchgate.net This method is a direct and efficient route for producing fluorinated alcohols.
The synthesis of α,α,ω,ω-tetrahydroperfluoroalkanols, including this compound, can be achieved through the radical-initiated telomerization of tetrafluoroethylene (B6358150) (TFE) with a primary alcohol, such as methanol, serving as the telogen. fluorine1.ru The general reaction produces a series of telomers with the structure H(CF₂CF₂)nCH₂OH. The target compound, this compound, corresponds to the n=1 adduct.
The reaction is typically initiated by the decomposition of a radical initiator, such as an organic peroxide (e.g., hydrogen peroxide, di-tert-butyl peroxide, or benzoyl peroxide). fluorine1.rulpnu.ua The initiator generates radicals that abstract a hydrogen atom from the α-carbon of the alcohol (e.g., methanol), creating a •CH₂OH radical. This radical then adds across the double bond of a TFE monomer. The resulting radical adduct can then either react with another TFE molecule to extend the chain or undergo a chain transfer reaction with another molecule of the alcohol telogen to yield the final product and regenerate the •CH₂OH radical. researchgate.net
For example, the telomerization of TFE with methanol, initiated by hydrogen peroxide at temperatures of 65-75°C, yields a mixture of telomeric alcohols. fluorine1.ru Similarly, reacting TFE with ethanol (B145695) in the presence of tert-butyl peroxide can produce 3,3,4,4-tetrafluorobutan-2-ol. fluorine1.ru
Initiator Type and Concentration: The type of initiator (e.g., peroxides, azo compounds, gamma radiation) determines the temperature required for efficient radical generation. researchgate.netdoi.org Higher initiator concentrations can lead to a greater number of chains being initiated, which can result in shorter average chain lengths and potentially lower molecular weight telomers. up.ac.za
Reactant Ratio: The molar ratio of the telogen (alcohol) to the taxogen (TFE) is a critical factor. A high concentration of the telogen relative to the monomer favors the formation of short-chain telomers, such as the desired n=1 adduct (this compound). Conversely, a higher concentration of TFE promotes propagation, leading to longer-chain telomers (n > 1). researchgate.net
Table 2: Influence of Reaction Parameters on TFE Telomerization
| Parameter | Effect on Chain Length | Effect on Yield/Rate |
| [Telogen]/[Monomer] Ratio | High ratio favors shorter chains (low n). Low ratio favors longer chains (high n). | Can be optimized for specific telomers. |
| Initiator Concentration | Higher concentration can lead to shorter average chain length. up.ac.za | Increases the overall reaction rate. |
| Temperature | Can influence side reactions and initiator efficiency. numberanalytics.com | Increases reaction rate up to an optimal point. numberanalytics.com |
| Pressure (for gaseous TFE) | Higher pressure increases monomer concentration, favoring longer chains. | Increases the overall reaction rate. |
This table outlines the general effects of key reaction conditions on the products of telomerization reactions involving tetrafluoroethylene.
Reduction of Fluorinated Carboxylic Acid Derivatives to this compound Precursors
An alternative synthetic approach involves the reduction of a suitable fluorinated carboxylic acid or one of its derivatives, such as an ester. This is a fundamental transformation in organic synthesis where a carbonyl group is converted into a primary alcohol. Precursors like 2,2,3,3-tetrafluorobutanoic acid or its esters can serve as starting materials for this reduction.
The conversion of carboxylic acids and their esters to primary alcohols typically requires powerful reducing agents due to the stability of the carboxyl group. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. The reaction involves the nucleophilic addition of a hydride ion from the aluminohydride complex to the carbonyl carbon, followed by workup with an aqueous acid to protonate the resulting alkoxide and yield the primary alcohol.
The existence of various fluorinated carboxylic acids and their use in synthesis is well-documented. industrialchemicals.gov.auchemrevlett.com For example, the synthesis of fluorinated nucleoside analogues often begins with commercially available fluorinated diols or involves the manipulation of molecules containing fluorinated acid or ester functionalities. nih.gov Therefore, the synthesis of 2,2,3,3-tetrafluorobutanoic acid followed by its reduction represents a viable, albeit indirect, pathway to obtaining this compound.
Stereoselective Synthesis of this compound Precursors and Analogues
The controlled synthesis of stereochemically defined fluorinated compounds is crucial for their application in areas such as medicinal chemistry and materials science. Achieving enantiopure tetrafluorinated alcohols, for instance, presents considerable challenges.
One notable strategy involves the asymmetric dihydroxylation of a fluorinated alkene precursor. The use of a catalyst system with a specific chiral ligand, such as (DHQD)₂AQN, can yield diols with high enantiomeric excess (ee). For example, a diol was obtained in 97% ee, which could be further enriched to over 99% ee through recrystallization. This highlights a powerful method for establishing key stereocenters early in a synthetic sequence.
The table below summarizes the key aspects of a stereoselective synthesis of a precursor to fluorinated sugar analogues.
| Step | Reaction | Reagents/Conditions | Yield | Enantiomeric Excess (ee) |
| 1 | Intermolecular Atom Transfer Radical Addition | 2-bromotetrafluoroethyl radical, benzyl (B1604629) allyl ether, sodium dithionite | Excellent | N/A |
| 2 | Regioselective Elimination | - | Quantitative (99:1 E/Z) | N/A |
| 3 | Asymmetric Dihydroxylation | (DHQ)₂-AQN catalyst system | 84% | 97% |
| 4 | Recrystallization | - | 80% | >99% |
Protecting Group Strategies in this compound Synthesis (e.g., Silyl (B83357) Protection)
In the multi-step synthesis of complex molecules like this compound and its analogues, protecting groups are indispensable tools. uchicago.edu They temporarily block reactive functional groups, such as alcohols, to prevent unwanted side reactions during subsequent transformations. organic-chemistry.org
Silyl ethers are a widely utilized class of protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and straightforward removal. chemistry.coachnumberanalytics.com The protection of a hydroxyl group as a silyl ether is typically achieved by reacting the alcohol with a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole (B134444) or pyridine. chemistry.coach The choice of the specific silyl group allows for tuning of its stability and the conditions required for its removal.
Deprotection of silyl ethers is commonly accomplished using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF). chemistry.coach This high affinity of fluoride for silicon drives the cleavage of the silicon-oxygen bond, regenerating the alcohol.
An effective protecting group strategy is often crucial for the successful synthesis of complex fluorinated molecules. numberanalytics.com For instance, in the synthesis of dideoxy-tetrafluorinated hexopyranose, selective protection of one hydroxyl group over another was necessary. The increased acidity of the hydroxyl group adjacent to the perfluoroalkyl moiety allowed for its selective deprotonation with sodium hydride, followed by reaction with benzyl bromide to install a benzyl protecting group. acs.org This selective protection was achieved in good yield on a multi-gram scale. acs.org
The following table outlines common silyl protecting groups and their typical deprotection conditions.
| Protecting Group | Abbreviation | Common Reagent for Protection | Common Reagent for Deprotection |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | TBAF |
| Triethylsilyl | TES | TESCl, pyridine | HF, pyridine |
| Triisopropylsilyl | TIPS | TIPSCl, imidazole | TBAF |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, imidazole | TBAF |
Mechanistic Studies of this compound Formation Pathways
Understanding the reaction mechanisms involved in the formation of this compound is essential for optimizing synthetic routes and improving yields. The introduction of the tetrafluoroethyl moiety often proceeds through radical or ionic pathways.
One studied mechanism involves the generation of a 2-bromotetrafluoroethyl radical via a single-electron transfer from sodium dithionite. soton.ac.uk This radical then undergoes a regioselective addition to an alkene, such as an allyl ether. Subsequent steps can then convert the resulting intermediate into the desired alcohol.
In other syntheses, the formation of carbon-carbon bonds is a key step. For example, the reaction of a perfluoroalkyl lithium species, generated in situ, with an electrophile is a common strategy. acs.org The conditions for these reactions, including the choice of solvent and temperature, are critical. It has been observed that using laboratory-grade DMF, which contains a small amount of water (<0.2%), can lead to better conversions than using extra-dry DMF. soton.ac.uk This suggests that trace amounts of water may play a beneficial role, possibly by stabilizing transition states. Low temperatures are often required to achieve high diastereoselectivity in these reactions. soton.ac.uk
The deoxygenation of an alcohol with an adjacent difluoromethylene (CF₂) group is a challenging transformation. One approach is the Barton-McCombie deoxygenation, which avoids the use of highly reactive and unstable triflate or iodide intermediates. soton.ac.uk
Reactivity and Derivatization Chemistry of 2,2,3,3 Tetrafluorobutan 1 Ol
Chemical Transformations Involving the Hydroxyl Group
The primary alcohol group in 2,2,3,3-Tetrafluorobutan-1-ol is a versatile functional handle for a variety of chemical transformations. Its reactivity is modulated by the strong inductive effect of the adjacent tetrafluoroethyl segment, which increases the acidity of the hydroxyl proton compared to non-fluorinated analogs.
Esterification and Etherification Reactions
Esterification: The reaction of this compound with carboxylic acids to form esters is a fundamental transformation. This reaction typically proceeds via Fischer esterification, which involves heating the alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is common to use an excess of one reactant or to remove water as it is formed. masterorganicchemistry.com
Studies on the esterification of structurally similar 2,2,3,3,4,4,4-heptafluorobutan-1-ol with acetic acid have shown that parameters like reactant molar ratio, catalyst concentration, and temperature significantly affect the chemical equilibrium. researchgate.net Although the electron-withdrawing fluorine atoms can decrease the nucleophilicity of the alcohol, the reaction proceeds effectively under appropriate conditions to yield the corresponding fluorinated esters. researchgate.net
Etherification: Ethers can be synthesized from this compound primarily through the Williamson ether synthesis. masterorganicchemistry.com This method involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage. masterorganicchemistry.comfluorine1.ru The increased acidity of the fluorinated alcohol facilitates the initial deprotonation step. This method is highly effective for reactions with primary alkyl halides. masterorganicchemistry.com Another route to ethers involves the acid-catalyzed addition of the alcohol to alkenes. masterorganicchemistry.com
Table 1: Representative Conditions for Etherification of Fluorinated Alcohols
| Reaction Type | Alcohol | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Product Type |
| Williamson Synthesis | Trifluoroethanol | Ethyl bromide | Sodium | Dioxane | 130 | 2,2,2-Trifluoroethyl ethyl ether |
| Williamson Synthesis | Telomer Alcohols | Alkyl halides | KOH | DMSO | N/A | Polyfluoroalkyl ethers |
| Alkylation | Fluorinated Alcohol | Allyl chloride | NaOH | Benzene | 70-80 | Allyl polyfluoroalkyl ethers |
O-Phosphorylation Chemistry
The hydroxyl group of fluorinated alcohols can be converted into a phosphate (B84403) ester through O-phosphorylation. This transformation is crucial for introducing phosphate moieties into fluorinated molecules, which is of interest in medicinal chemistry and materials science. digitellinc.comnih.gov Research has demonstrated that the presence of a tetrafluorinated alkyl chain is compatible with O-phosphorylation of a primary alcohol. nih.gov
Various methods can be employed for this transformation, including reaction with phosphorylating agents like phosphoryl chloride or the use of catalytic systems. nih.gov Modern catalytic methods, such as those using phosphoenolpyruvic acid monopotassium salt (PEP-K) and a catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), offer high functional group tolerance, enabling the direct phosphorylation of complex and sensitive alcohols. nih.govelsevierpure.com These mild and chemoselective conditions are well-suited for substrates like this compound.
Table 2: Modern Catalytic O-Phosphorylation of Alcohols
| Phosphoryl Donor | Catalyst | Substrate Scope | Key Feature |
| Phosphoenolpyruvic acid (PEP-K) | Tetrabutylammonium hydrogen sulfate (TBAHS) | Wide range of alcohols, including complex and unprotected ones | High functional group tolerance; direct introduction of a nonprotected phosphate group. elsevierpure.com |
| Dimethyl isopropenyl phosphate (iPP) | DBU, DABCO, etc. | High selectivity for primary alcohols over secondary alcohols | Atom-efficient; avoids stoichiometric base additives. rsc.org |
Reactions with Fluorinated Alkenes and Halogenated Compounds
The nucleophilic character of the hydroxyl group of this compound allows it to react with electrophilic species such as fluorinated alkenes and certain halogenated compounds.
Reactions with Fluorinated Alkenes: Electron-deficient perfluoroalkenes are susceptible to nucleophilic attack by alcohols. For instance, the reaction of the similar 2,2,3,3,4,4,4-heptafluorobutan-1-ol with hexafluoropropylene proceeds at room temperature to yield a fluorinated ether. mdpi.com This type of reaction is typically facilitated by a base to generate the more potent alkoxide nucleophile, which then adds across the double bond of the fluoroalkene.
Reactions with Halogenated Compounds: As discussed in the context of etherification (Section 3.1.1), this compound can react with alkyl halides to form ethers. fluorine1.ru Additionally, it can react with highly reactive, polyhalogenated compounds. For example, phenols react with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of potassium hydroxide (B78521) to form highly halogenated aryl vinyl ethers. nih.gov This demonstrates the ability of a hydroxyl group to act as a nucleophile towards a polyhalogenated electrophile, leading to complex fluorinated products.
Functionalization of the Fluorinated Carbon Chain
While the C-F bonds in this compound are exceptionally strong and generally unreactive, the C-H bonds on the carbon chain can be functionalized. Furthermore, the entire molecule can be converted into a more reactive intermediate, such as a fluorinated alkene, which can then undergo a wide range of transformations.
Halogenation and Halogen Exchange Reactions
Direct halogenation of the fluorinated carbon chain of this compound would likely occur via a free-radical mechanism, targeting the C-H bonds. The most probable sites for substitution are the C-H bonds on the terminal methyl group (C4). However, the reactivity of these positions is significantly reduced by the strong electron-withdrawing effect of the adjacent CF2 group. dtic.mil Studies on the halogenation of similar fluorinated aliphatic compounds have shown that trifluoromethyl (CF3) groups exert a powerful deactivating effect on adjacent sites. dtic.mil Therefore, radical halogenation at the C4 position would require forcing conditions. Halogenation at C1 is also disfavored due to the inductive effects of both the hydroxyl group and the fluorinated chain.
Halogen exchange reactions, such as replacing fluorine with another halogen, are not typically feasible on a saturated fluoroalkane chain under standard conditions due to the immense strength of the carbon-fluorine bond.
Cross-Coupling Reactions of Derived Fluorinated Alkenes (e.g., Heck, Suzuki-Miyaura)
A powerful strategy for functionalizing the fluorinated chain involves first converting this compound into a fluorinated alkene. For example, dehydration or conversion of the alcohol to a halide followed by elimination could yield a tetrafluorobutene derivative. A particularly useful derivative for cross-coupling is a halo-substituted tetrafluorobutene, such as 4-bromo-3,3,4,4-tetrafluoro-1-butene (B103247). This vinyl halide is an excellent substrate for palladium-catalyzed cross-coupling reactions.
Heck Reaction: The Mizoroki-Heck reaction couples a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov Fluorinated alkenes are known participants in these reactions. mdpi.com For example, the Heck-type reaction of aryl halides with 1H,1H,2H-perfluoro-1-alkenes proceeds in high yield. mdpi.com A derivative like 4-bromo-3,3,4,4-tetrafluoro-1-butene can be coupled with various arylating agents to introduce complex organic fragments onto the fluorinated scaffold. researchgate.net
Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with a halide or triflate, catalyzed by a palladium complex. chemistryviews.orgthieme-connect.de This reaction is highly effective for fluorinated substrates. chemistryviews.orgbeilstein-journals.org Multihalogenated vinyl ethers containing a reactive bromine atom have been shown to undergo Suzuki-Miyaura coupling with arylboronic acids in high yields, demonstrating the utility of this reaction for building complex fluoroalkenes. nih.gov A vinyl halide derived from this compound would be an excellent candidate for Suzuki-Miyaura coupling to introduce aryl or vinyl substituents.
Table 3: General Conditions for Cross-Coupling of Fluorinated Alkenes
| Reaction | Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Product |
| Heck Reaction | Unsaturated Halide | Alkene | Pd(0) complex (e.g., Pd(OAc)2) | Organic or Inorganic Base (e.g., K2CO3) | DMF, Dioxane | Substituted Alkene |
| Suzuki-Miyaura | Vinyl/Aryl Halide | Organoboron Reagent | Pd(0) complex (e.g., Pd(PPh3)4) | Inorganic Base (e.g., Cs2CO3, K2CO3) | THF, Dioxane | Coupled Biaryl/Styrene |
Formation of Specialized Derivatives
The hydroxyl group of this compound serves as a versatile handle for the synthesis of a range of specialized fluorinated molecules. These derivatives are of interest in materials science, medicinal chemistry, and agrochemistry, where the incorporation of a tetrafluorobutyl moiety can impart unique properties such as thermal stability, lipophilicity, and metabolic resistance.
Synthesis of Fluorinated Alkyl Ethers
Fluorinated ethers are valuable compounds used as solvents, heat transfer fluids, and intermediates in organic synthesis. The synthesis of alkyl ethers from this compound can be achieved through several established methods, most notably the Williamson ether synthesis.
This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. Due to the increased acidity of fluorinated alcohols, relatively mild bases can be used for deprotonation. The general reaction is as follows:
Step 1 (Deprotonation): HCF₂CF₂CH₂CH₂OH + Base → HCF₂CF₂CH₂CH₂O⁻ M⁺
Step 2 (Nucleophilic Substitution): HCF₂CF₂CH₂CH₂O⁻ M⁺ + R-X → HCF₂CF₂CH₂CH₂O-R + M⁺X⁻
Alternative methods, such as the Mitsunobu reaction, provide a pathway to ethers under milder, neutral conditions, which is particularly useful for sensitive substrates. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a diazodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for substitution. researchgate.net
Table 1: Representative Conditions for Ether Synthesis
| Method | Reagents | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Williamson Synthesis | 1. Sodium Hydride (NaH) 2. Alkyl Halide (e.g., CH₃I) | Tetrahydrofuran (THF) | 0 °C to reflux | Moderate to High |
Derivatization to Fluorinated Carboxylic Acids
The oxidation of the primary alcohol group in this compound to a carboxylic acid yields 2,2,3,3-tetrafluorobutanoic acid. This transformation requires potent oxidizing agents, as the electron-withdrawing nature of the fluorine atoms can render the alcohol less susceptible to oxidation than non-fluorinated analogs.
Common methods for the oxidation of primary alcohols to carboxylic acids involve chromium-based reagents (e.g., Jones reagent) or manganese-based reagents (e.g., potassium permanganate). More modern and environmentally benign methods may utilize transition metal catalysts with co-oxidants. For fluorinated alcohols, advanced oxidation processes (AOPs) have also been explored for mineralization, which proceeds via the carboxylic acid intermediate. nih.gov
The resulting fluorinated carboxylic acid is a strong acid and a useful building block for the synthesis of esters, amides, and other acyl derivatives.
Table 2: Conditions for Oxidation to Carboxylic Acid
| Oxidizing Agent | Co-reagents/Solvent | Key Features |
|---|---|---|
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Strong oxidizing conditions, high yields. |
| Potassium Permanganate (KMnO₄) | Aqueous base, followed by acid workup | Powerful, inexpensive oxidant. |
Preparation of Fluorinated Alkanesulfine Acids
The synthesis of alkanesulfinic acids directly from alcohols is not a standard transformation. Typically, these compounds are prepared via the reduction of sulfonyl chlorides or the oxidation of thiols. Therefore, the preparation of a fluorinated alkanesulfinic acid from this compound would likely involve a multi-step sequence.
A plausible synthetic route would be:
Conversion to Alkyl Halide: The alcohol is first converted to a corresponding alkyl halide (e.g., bromide or iodide) using reagents like PBr₃ or the Appel reaction.
Formation of Thiol: The alkyl halide is then treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to yield the fluorinated thiol (HCF₂CF₂CH₂CH₂SH).
Controlled Oxidation: The thiol is subsequently oxidized under controlled conditions to the desired alkanesulfinic acid (HCF₂CF₂CH₂CH₂SO₂H). Care must be taken to avoid over-oxidation to the corresponding sulfonic acid.
Direct conversion pathways are not commonly reported in the literature for this class of compounds, highlighting the specialized nature of this derivatization.
Incorporation into Polyurethane Synthesis
Polyurethanes are a class of polymers formed by the reaction of a diisocyanate with a polyol. l-i.co.uk While diols are typically used to build the polymer chain, monofunctional alcohols like this compound can be incorporated as chain-terminating agents or to modify the surface properties of the final material.
The reaction of the hydroxyl group of this compound with an isocyanate group (-NCO) forms a stable urethane (B1682113) linkage. tue.nl
HCF₂CF₂CH₂CH₂OH + O=C=N-R → HCF₂CF₂CH₂CH₂O-C(=O)NH-R
When included in a polyurethane formulation, the fluorinated alcohol will react with available isocyanate groups. Because it has only one reactive hydroxyl group, it caps (B75204) the end of a growing polymer chain. The low surface energy of the resulting fluorinated alkyl chain causes it to migrate to the polymer-air interface, imparting properties such as hydrophobicity and oleophobicity to the material's surface.
Table 3: Components in Modified Polyurethane Synthesis
| Component Type | Example | Function in Formulation |
|---|---|---|
| Diisocyanate | Methylene (B1212753) diphenyl diisocyanate (MDI) | Polymer backbone formation |
| Polyol (Diol) | Poly(tetramethylene ether) glycol (PTMEG) | Soft segment, polymer backbone |
| Chain Extender | 1,4-Butanediol | Hard segment, tunes properties |
Spectroscopic and Advanced Analytical Characterization Methodologies for 2,2,3,3 Tetrafluorobutan 1 Ol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,2,3,3-Tetrafluorobutan-1-ol and its derivatives. The presence of NMR-active nuclei such as ¹H, ¹³C, ¹⁹F, and ³¹P (in phosphorylated derivatives) provides a multi-faceted approach to structural analysis.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the different proton environments. Due to the strong electronegativity of the adjacent tetrafluoroethyl group, the protons on the carbon bearing the hydroxyl group (C1) and the adjacent carbon (C2) are significantly deshielded.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| HO-CH₂ - | ~3.9 | Triplet of triplets (tt) | J(H,H) ≈ 6, J(H,F) ≈ 13 |
| -CH₂ -CF₂- | ~2.4 | Multiplet | |
| -OH | Variable | Singlet (broad) |
Note: Predicted data is based on general principles and data from analogous compounds.
The ¹³C NMR spectrum provides direct information about the carbon skeleton. The carbon atoms bonded to fluorine exhibit characteristic upfield shifts and show significant C-F coupling. In proton-decoupled ¹³C NMR spectra of fluorinated compounds, the signals for carbons bearing fluorine atoms are split into multiplets due to this coupling. magritek.com
For 4-bromo-3,3,4,4-tetrafluorobutan-1-ol (B1270808), the carbon bearing the hydroxyl group appears as a doublet of doublets due to coupling with the fluorine atoms on the adjacent and beta carbons. The carbons directly bonded to fluorine show complex triplet of triplets patterns with large coupling constants. A similar pattern is expected for this compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| C H₂OH | ~60 | Triplet (t) | ²J(C,F) ≈ 20-30 |
| HOCH₂-C H₂- | ~35 | Triplet (t) | ³J(C,F) ≈ 5-10 |
| -CH₂-C F₂- | ~115-125 | Triplet of triplets (tt) | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 25-35 |
| -CF₂-C F₂H | ~110-120 | Triplet of doublets (td) | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 25-35 |
Note: Predicted data is based on general principles and data from analogous compounds.
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. southampton.ac.uk The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing detailed information about the location and substitution pattern of fluorine atoms. researchgate.net
For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent CF₂ groups. Each signal will appear as a multiplet due to coupling with the adjacent CF₂ group and the protons on the neighboring CH₂ group. In a derivative, 4-(6-Amino-9H-purin-9-yl)-2,2,3,3-tetrafluorobutan-1-ol, the two CF₂ groups show distinct triplets in the ¹⁹F NMR spectrum. rsc.org
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| -CH₂-CF₂ - | ~ -120 to -125 | Triplet of triplets (tt) | J(F,F) ≈ 10-20, J(F,H) ≈ 13 |
| -CF₂-CF₂ H | ~ -135 to -140 | Triplet of triplets (tt) | J(F,F) ≈ 10-20, J(F,H) ≈ 5 |
Note: Predicted data is based on general principles and data from analogous compounds. Chemical shifts are referenced to CFCl₃.
³¹P NMR spectroscopy is the definitive technique for characterizing phosphorylated derivatives of this compound, such as 2,2,3,3-tetrafluorobutyl phosphate (B84403). The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state and the nature of the substituents. oxinst.com ³¹P is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR a sensitive and straightforward method. huji.ac.il
In a hypothetical phosphorylated derivative, the ³¹P NMR spectrum would show a single resonance, likely a triplet, due to coupling with the two protons on the adjacent carbon of the butanol chain (³J(P,H)). Further coupling to the fluorine atoms (⁴J(P,F)) might also be observed, leading to a more complex multiplet. The chemical shift would be indicative of a phosphate ester. huji.ac.il
Table 4: Predicted ³¹P NMR Data for 2,2,3,3-Tetrafluorobutyl Phosphate
| Phosphorus Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| R-O-P O₃H₂ | ~ 0 to 5 | Triplet of multiplets (tm) | ³J(P,H) ≈ 5-10, ⁴J(P,F) ≈ 1-5 |
Note: Predicted data is based on general principles of phosphate ester NMR. Chemical shifts are referenced to 85% H₃PO₄.
Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals in the 1D NMR spectra and for studying dynamic processes.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. nih.gov For this compound, an HMBC spectrum would show correlations between the hydroxyl proton and C1, the protons on C1 and C2 and C3, and the protons on C2 and C1, C3, and C4. This information is crucial for confirming the connectivity of the carbon skeleton. rsc.org
Exchange Spectroscopy (EXSY): EXSY is used to study chemical exchange processes, such as the exchange of the hydroxyl proton with a solvent or other exchangeable protons. This can provide information on hydrogen bonding and molecular dynamics.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives, which aids in their identification and structural confirmation.
The electron ionization (EI) mass spectrum of a fluorinated alcohol typically shows a weak or absent molecular ion peak due to the facile loss of small molecules. libretexts.org Common fragmentation pathways for polyfluorinated alcohols include the loss of HF, H₂O, and cleavage of the C-C bonds. acs.orgnih.gov Chemical ionization (CI) is a softer ionization technique that often yields a more prominent protonated molecule [M+H]⁺, which is useful for confirming the molecular weight. nih.govacs.org
For this compound, the expected fragmentation would involve the loss of a water molecule from the molecular ion, followed by subsequent losses of HF and C₂F₄ fragments. The base peak is often a result of cleavage alpha to the hydroxyl group.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 162 | [C₄H₅F₄O]⁺ | Molecular Ion (if observed) |
| 144 | [C₄H₃F₄O]⁺ | [M-H₂O]⁺ |
| 143 | [C₄H₄F₃O]⁺ | [M-HF-H]⁺ |
| 123 | [C₄H₄F₃]⁺ | [M-H₂O-F]⁺ |
| 69 | [CF₃]⁺ | Cleavage and rearrangement |
| 31 | [CH₂OH]⁺ | Alpha-cleavage |
Note: Predicted fragmentation is based on general principles of mass spectrometry of fluorinated alcohols.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, enabling the determination of its elemental formula from its exact mass. acs.org The high resolving power of instruments like the Orbitrap or time-of-flight (TOF) analyzers allows for the differentiation between ions with very similar nominal masses but different chemical formulas. amazonaws.comub.edu
For fluorinated compounds, the concept of mass defect (the difference between the exact mass and the integer mass) is particularly useful. Fluorine has a negative mass defect, which means that highly fluorinated compounds can be readily distinguished from hydrocarbons in complex mixtures. nih.gov The accurate mass of this compound (C₄H₆F₄O) is 146.0355, a value that HRMS can confirm with high precision, typically within a mass error of 5 ppm. ub.edutandfonline.com This level of accuracy is crucial for confirming the identity of the compound and for non-targeted screening of environmental or biological samples for per- and polyfluoroalkyl substances (PFAS). acs.orgnih.gov
Soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are often coupled with HRMS to generate intact molecular ions or protonated molecules ([M+H]⁺), which simplifies spectral interpretation and ensures the accurate mass of the parent molecule is obtained. amazonaws.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₆F₄O |
| Theoretical Exact Mass (Monoisotopic) | 146.03549 u |
| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |
| Typical Mass Accuracy | < 5 ppm |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides a unique "fingerprint" of a molecule based on the absorption of infrared radiation, which causes its covalent bonds to vibrate at specific frequencies. savemyexams.com
The spectrum of this compound is characterized by several distinct absorption bands. A prominent, broad absorption is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.org The broadness of this peak is a direct result of intermolecular hydrogen bonding between alcohol molecules. nih.govresearchgate.net
In addition, strong and sharp absorption bands appear in the 1000-1250 cm⁻¹ region. These are attributed to the C-F stretching vibrations of the tetrafluoroethyl moiety. The C-O stretching vibration typically appears as a strong band around 1050-1150 cm⁻¹. Finally, the C-H stretching vibrations of the alkyl chain are observed just below 3000 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity/Shape |
|---|---|---|
| 3600–3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 2980–2850 | C-H stretch (sp³ hybridized) | Medium |
| 1250–1000 | C-F stretch | Strong, Sharp |
| 1150–1050 | C-O stretch | Strong |
Chromatographic Separation and Analysis Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and analyzing its chiral derivatives.
Gas Chromatography (GC) is a primary technique for determining the purity of volatile compounds like this compound. The compound is vaporized and passed through a capillary column, separating it from impurities based on differences in boiling point and interaction with the column's stationary phase. The retention time is a characteristic property used for identification.
When coupled with a mass spectrometer (GC-MS), this technique provides definitive structural information. nih.gov While many fluorinated compounds can be analyzed by GC-MS, challenges can arise due to their potential reactivity. researchgate.net In the mass spectrometer, the molecule undergoes ionization and fragmentation. Electron ionization (EI) can sometimes lead to extensive fragmentation where the molecular ion is not observed; in such cases, softer ionization methods like chemical ionization (CI) are advantageous for determining the molecular weight. nih.govjeol.com The fragmentation pattern serves as a fingerprint for identification. For this compound, common fragments would result from the loss of a water molecule (M-18), cleavage of the C-C bond adjacent to the hydroxyl group, and various fragmentations of the fluorinated carbon chain.
| m/z | Possible Fragment Ion | Formula |
|---|---|---|
| 146 | Molecular Ion | [C₄H₆F₄O]⁺ |
| 128 | Loss of H₂O | [C₄H₄F₄]⁺ |
| 115 | Loss of CH₂OH | [C₃H₃F₄]⁺ |
| 69 | Trifluoromethyl Cation | [CF₃]⁺ |
| 31 | Hydroxymethyl Cation | [CH₂OH]⁺ |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. Using a reverse-phase column (e.g., C18) with a polar mobile phase (such as acetonitrile/water), HPLC can effectively separate the compound from non-polar or more polar impurities. sigmaaldrich.com
While this compound itself is an achiral molecule, many of its synthetic precursors and derivatives possess one or more stereocenters. For these chiral compounds, Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric excess (ee). nih.govcsfarmacie.cz This is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. mdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of fluorinated racemates. mdpi.com For example, studies on tetrafluorinated butanediol (B1596017) derivatives have successfully used chiral HPLC to resolve enantiomers and confirm the stereochemical outcome of asymmetric syntheses. rsc.org The development of fluorinated CSPs has also shown promise for enhancing the separation of halogenated compounds. chromatographytoday.com
Crystallographic Studies of this compound Analogues
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. While crystal structure data for this compound itself is not widely reported, studies on its structural analogues offer significant insight.
Computational and Theoretical Studies of 2,2,3,3 Tetrafluorobutan 1 Ol and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2,2,3,3-Tetrafluorobutan-1-ol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
The electronic structure of this compound is heavily influenced by the presence of four highly electronegative fluorine atoms. Quantum chemical calculations can map the electron density distribution, revealing a significant polarization of the C-F and C-C bonds. The fluorine atoms exert a strong electron-withdrawing inductive effect, which propagates through the carbon backbone to the hydroxyl group. This effect polarizes the C-O and O-H bonds, increasing the acidity of the hydroxyl proton compared to its non-fluorinated counterpart, butan-1-ol.
Table 1: Calculated Electronic Properties of this compound
| Property | Description | Computational Insight |
|---|---|---|
| Dipole Moment | Overall molecular polarity resulting from the vector sum of individual bond dipoles. | Calculations predict a significant molecular dipole moment, dominated by the C-F and O-H bonds, influencing intermolecular interactions. |
| Atomic Charges | Partial charges on each atom, indicating electron distribution. | Fluorine atoms possess significant negative partial charges, while the carbons of the C₂F₄ unit, the carbinol carbon, and the hydroxyl proton carry partial positive charges. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A relatively large HOMO-LUMO gap is expected, indicating high kinetic stability. The HOMO is typically localized on the oxygen lone pairs, while the LUMO is associated with σ* orbitals of the C-F or C-O bonds. |
The flexibility of this compound is defined by the rotation around its C-C and C-O single bonds. Computational methods can systematically explore the potential energy surface to identify stable conformers and the energy barriers between them. upenn.educhemistrysteps.com The key dihedral angles are H-O-C1-C2, O-C1-C2-C3, and C1-C2-C3-C4.
The interactions between the hydroxyl group and the bulky, electron-rich tetrafluoroethyl group are critical. libretexts.org Studies on analogous fluorinated alcohols suggest a preference for gauche conformations around the C1-C2 bond to minimize steric repulsion and optimize dipole-dipole interactions. The rotation of the hydroxyl group is also crucial, as it determines its ability to act as a hydrogen bond donor. While a full conformational search would reveal numerous local minima, the global minimum energy structure likely balances the steric hindrance of the fluoroalkyl group with stabilizing intramolecular hydrogen bonding or favorable electrostatic interactions. ethz.ch
Table 2: Representative Conformers and Relative Energies for this compound
| Conformer (around C1-C2 bond) | Description | Predicted Relative Energy (Illustrative) |
|---|---|---|
| Anti | The O-C1 and C2-C3 bonds are at a 180° dihedral angle. | Higher energy due to potential steric clashes between the hydroxyl group and the CF₂ group. |
| Gauche | The O-C1 and C2-C3 bonds are at a ~60° dihedral angle. | Likely the most stable conformation, minimizing steric strain. |
| Eclipsed | The O-C1 and C2-C3 bonds are aligned. | Highest energy; represents a rotational barrier. libretexts.org |
Quantum chemical calculations are highly effective in predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute NMR chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants. journaljpri.com
For this compound, calculations would predict:
¹H NMR: A distinct downfield shift for the -CH₂- protons adjacent to the C₂F₄ group due to its strong inductive effect. The hydroxyl proton signal would also be affected.
¹³C NMR: Significant deshielding (downfield shifts) for the C2 and C3 carbons directly bonded to fluorine. The C1 and C4 carbons would also show shifts influenced by the fluorination.
¹⁹F NMR: The fluorine atoms on C2 and C3 are chemically equivalent but magnetically non-equivalent, potentially leading to complex splitting patterns depending on the molecular conformation and dynamics.
Coupling Constants: Calculations can predict the magnitude of ³J(H,H), ³J(F,H), and other coupling constants, which are invaluable for confirming the connectivity and stereochemistry of the molecule. smu.edu
Table 3: Predicted NMR Spectroscopic Parameters for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Coupling Interactions |
|---|---|---|---|
| ¹H | CH₂OH | ~3.9 - 4.2 | Coupling to adjacent CF₂ group (³JHF) |
| ¹H | CH₃ | ~1.5 - 1.8 | Coupling to adjacent CF₂ group (³JHF) |
| ¹³C | C1 (CH₂OH) | ~60 - 65 (triplet due to ²JCF) | Large C-F coupling constants |
| ¹³C | C2/C3 (CF₂) | ~110 - 125 (complex multiplet) | Large ¹JCF and other C-F couplings |
| ¹⁹F | CF₂ | ~ -115 to -125 | Coupling to protons on C1 and C4 |
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemistry excels at describing single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms over time by applying classical mechanics, providing a dynamic picture of molecular interactions. chemrxiv.orgchemrxiv.org
For this compound, MD simulations can elucidate its behavior in aqueous or organic solutions. Key areas of investigation include:
Solvation Structure: How solvent molecules (e.g., water) arrange around the fluorinated alcohol. Simulations can reveal the structure of the hydration shell around the polar hydroxyl group and the hydrophobic/fluorophilic tetrafluoroethyl moiety.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the alcohol's hydroxyl group and solvent molecules can be tracked. The strength and lifetime of these hydrogen bonds can be quantified. nih.gov
Aggregation Behavior: In concentrated solutions or in mixtures, MD can predict whether molecules of this compound tend to self-aggregate. This is driven by a balance of hydrophobic, fluorophilic, and hydrogen-bonding interactions.
Transport Properties: Simulations can be used to calculate macroscopic properties like density, viscosity, and diffusion coefficients of the solution. mdpi.com
Table 4: Insights from Molecular Dynamics Simulations
| Simulation Target | Information Gained |
|---|---|
| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent atom at a certain distance from a solute atom (e.g., water oxygen around the hydroxyl hydrogen). |
| Hydrogen Bond Analysis | Quantifies the average number, lifetime, and geometry of hydrogen bonds formed by the alcohol. nih.gov |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to the solvent, indicating how the fluorinated and non-fluorinated parts interact with the medium. |
| Mean Squared Displacement (MSD) | Used to calculate the diffusion coefficient of the alcohol in the solvent. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify transition states, intermediates, and calculate activation energies, providing a detailed understanding of reaction pathways. smu.edu
For this compound, this approach can be applied to:
Synthesis Reactions: Modeling the final steps of its synthesis, for example, the reduction of a corresponding carboxylic acid or ester, can help optimize reaction conditions.
Oxidation Reactions: The mechanism of oxidation of the primary alcohol to an aldehyde or carboxylic acid can be studied, including the role of different oxidizing agents.
Substitution Reactions: Elucidating the pathway for converting the hydroxyl group into a better leaving group (e.g., a tosylate) and subsequent nucleophilic substitution. The high electron-withdrawing nature of the C₂F₄ group would significantly impact the reactivity of the adjacent carbon center. soton.ac.uk
Advanced techniques like the Unified Reaction Valley Approach (URVA) can dissect a reaction into distinct phases, revealing the specific electronic and structural changes that govern the process, such as bond breaking/forming events and charge transfers. smu.edu
Table 5: Computational Study of a Hypothetical Oxidation Reaction
| Computational Parameter | Significance |
|---|---|
| Geometry of Reactants, Products, and Transition State (TS) | Provides the 3D structure of key points along the reaction coordinate. |
| Activation Energy (Eₐ) | The energy barrier from reactants to the TS; determines the reaction rate. |
| Reaction Energy (ΔE) | The overall energy difference between products and reactants (exothermic or endothermic). |
| Imaginary Frequency at TS | Confirms a calculated structure is a true transition state, corresponding to the motion along the reaction coordinate. |
Theoretical Models for Understanding Fluorination Effects on Molecular Properties
The introduction of multiple fluorine atoms imparts unique properties to organic molecules, a phenomenon that can be rationalized through various theoretical models. The study of this compound serves as an excellent case for understanding these principles.
Inductive and Field Effects: The primary effect is the strong electron-withdrawing nature of fluorine. Theoretical models quantify this -I effect, which increases the acidity of the hydroxyl proton and influences the reactivity of the entire molecule.
Fluorine-Specific Interactions: Theoretical models also account for non-covalent interactions involving fluorine, such as dipole-dipole interactions and the potential for fluorine to act as a weak hydrogen bond acceptor.
Table 6: Summary of Fluorination Effects on Molecular Properties
| Property | Effect of C₂F₄ Substitution (vs. C₂H₄) | Theoretical Rationale |
|---|---|---|
| Acidity of O-H | Increased | Strong -I effect of the C₂F₄ group stabilizes the resulting alkoxide anion. |
| Lipophilicity (logP) | Altered (often decreased in aliphatic alcohols) | Complex balance between increased molecular size/surface area and the introduction of multiple polar C-F bonds. soton.ac.uk |
| Conformational Rigidity | Increased | Steric and electrostatic repulsion between vicinal fluorine atoms restricts bond rotation. uab.cat |
| Boiling Point | Increased | Increased molecular weight and stronger intermolecular dipole-dipole interactions. |
Compound Index
| Compound Name |
|---|
| This compound |
| 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol (B1270808) |
| Butan-1-ol |
| Water |
| Octanol (B41247) |
Advanced Applications and Role As a Building Block in Chemical Synthesis
Role as a Synthetic Intermediate for Fluorine-Containing Materials
The incorporation of fluorine into polymers and surfactants can dramatically alter their properties, often leading to enhanced thermal stability, chemical resistance, and unique surface characteristics. 2,2,3,3-Tetrafluorobutan-1-ol serves as a key precursor in the creation of these specialized materials.
Precursor for Fluorinated Polymers and Surfactants
Fluorinated polymers are a significant class of materials known for their desirable properties, which are imparted by the presence of C-F bonds. These materials often exhibit increased hydrophobicity, enhanced chemical and oxidative resistance, and improved thermal stability. mdpi.com this compound and its derivatives can be used as monomers or building blocks in the synthesis of various fluorinated polymers. For instance, fluorinated alcohols can serve as precursors for surfactants and polymers that possess low surface energy. smolecule.com The introduction of fluorinated segments into a polymer backbone is a well-established method for modifying surface properties. mdpi.com
The synthesis of fluorinated polymers can be achieved through various methods, including the use of fluorinated chain extenders. mdpi.commdpi.com While specific examples detailing the direct use of this compound in large-scale commercial polymer production are not extensively documented in the provided results, the closely related compound 4-bromo-3,3,4,4-tetrafluorobutan-1-ol (B1270808) is used in the synthesis of fluorosulfonates, which are employed as chemically amplified resist materials in microfabrication and lithography for semiconductor device production. gmchemic.comgmchemix.com This highlights the utility of the tetrafluorobutanol scaffold in creating advanced polymers.
Component in the Synthesis of Highly Fluorinated Urethanes and Polyurethanes
Fluorinated polyurethanes (FPUs) are a class of functional materials that combine the beneficial properties of both fluoropolymers and polyurethanes, such as high thermal stability, good mechanical properties, and excellent chemical resistance. mdpi.com The incorporation of fluorine into polyurethanes can be achieved through several methods, including the use of fluorinated diisocyanates, chain extenders, or soft segments. mdpi.comasianpubs.org
Fluorinated diols and alcohols are crucial components in the synthesis of FPUs. mdpi.com For example, segmented fluorine-containing poly(ether urethanes) have been synthesized using 2,2,3,3-tetrafluoro-1,4-butanediol (B1295199) as a chain extender. asianpubs.org Although direct synthesis of polyurethanes from this compound is not explicitly detailed, its structure makes it a suitable candidate for creating fluorinated segments within a polyurethane backbone. The general synthesis of carbamates (urethanes) involves the reaction of an isocyanate with an alcohol, a fundamental reaction in polyurethane chemistry. uab.cat A novel, isocyanate-free method for polyurethane synthesis has been developed using fluorinated carbonates, which react with diamines to form polyurethanes, with the fluorinated alcohol being recoverable as a byproduct. eurekalert.org This indicates the potential for this compound to be involved in more sustainable polyurethane production methods.
The properties of FPUs can be tailored by the structure and content of the fluorinated components. The introduction of fluorinated fragments can significantly lower the glass transition temperature of the resulting polymers. mdpi.com
Scaffold in Medicinal Chemistry Research
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. researchgate.netsci-hub.se The tetrafluorobutanol scaffold provides a unique motif for the design of novel bioactive molecules.
Synthesis of Fluorinated Bioisosteres
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a hydrogen atom or a functional group with a fluorine atom or a fluorine-containing group is a common tactic in drug design. nih.gov For example, the difluoroethyl group can act as a bioisostere for a methoxy (B1213986) group, offering similar steric and electronic features but with improved metabolic stability. nih.gov
The this compound structure can be utilized to create more complex fluorinated bioisosteres. While direct examples of its use are not prevalent in the search results, the synthesis of various fluorinated building blocks for medicinal chemistry is a very active area of research. For instance, enantioenriched cis-monofluorinated carbocyclic alcohols and trans-difluorinated indans have been synthesized as valuable building blocks. researchgate.net The development of methods for the direct incorporation of difluoroalkyl groups onto heterocycles further expands the toolbox for creating fluorinated bioisosteres. nih.gov
Exploration of Fluorination Effects on Ligand-Target Interactions (Academic Perspective)
The strategic placement of fluorine atoms in a ligand can have profound effects on its interaction with a biological target. nih.gov These effects can be steric, electronic, or related to changes in solvation and entropy. nih.gov Computational methods are increasingly used to understand the role of fluorine in protein-ligand binding. nih.gov
Research in this area often involves the synthesis of a series of related compounds with and without fluorine to systematically study the impact of fluorination. For example, studies on aminergic G protein-coupled receptor (GPCR) ligands have shown that fluorination of an aromatic ring can significantly influence potency and selectivity. nih.gov While this compound itself was not the focus of these specific studies, the principles apply to any fluorinated scaffold. The tetrafluorinated motif in this alcohol offers a unique opportunity to study the effects of a block of fluorine atoms on ligand-target interactions. The high polarity of the C-F bond can lead to favorable interactions with protein backbones and can also influence the conformation of the ligand. nih.gov Furthermore, fluorination can impact the pKa of nearby functional groups, which can be critical for binding. sci-hub.se
Intermediate in Agrochemical Synthesis
Similar to pharmaceuticals, the introduction of fluorine is a key strategy in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnumberanalytics.com Fluorinated compounds often exhibit enhanced efficacy, selectivity, and metabolic stability. researchgate.netnumberanalytics.com
The development of new agrochemicals relies on the availability of a diverse range of fluorinated building blocks. ccspublishing.org.cn While the direct application of this compound in a commercial agrochemical is not explicitly mentioned in the provided search results, its structural features make it a plausible intermediate. The synthesis of many successful agrochemicals involves the coupling of fluorinated intermediates. ccspublishing.org.cn For example, the synthesis of the insecticide benzpyrimoxan (B6230765) utilizes 4-trifluoromethyl benzyl (B1604629) alcohol. ccspublishing.org.cn The development of novel methods for synthesizing fluorinated compounds, including those that avoid the use of PFAS reagents, is an active area of research with implications for the agrochemical industry. uva.nl The availability of building blocks like this compound contributes to the toolbox available to chemists designing the next generation of crop protection agents.
Use in Specialized Solvent Systems Research
This compound is a subject of research in the development of specialized solvent systems due to the unique properties conferred by its tetrafluorinated core. The presence of highly electronegative fluorine atoms significantly influences its physical and chemical characteristics, making it a candidate for tailored applications where conventional solvents may be inadequate.
Research into fluorinated alcohols, including structural analogs of this compound, has highlighted their ability to stabilize reactive intermediates through hydrogen bonding. smolecule.com This characteristic is particularly valuable in chemical synthesis and catalysis. The electron-withdrawing nature of the fluorine atoms can also modulate reaction pathways, a property explored in various chemical transformations. smolecule.com
While direct studies on this compound in specialized solvent systems are emerging, its structural features suggest its potential to balance hydrophobicity and polarity. This balance is a critical factor in designing effective solvent systems for a range of applications, from organic synthesis to materials science. For instance, fluorinated alcohols are known to serve as precursors for surfactants and polymers that exhibit low surface energy. smolecule.com
In the context of drug discovery, lipophilicity is a crucial parameter, and the use of fluorinated compounds is a strategy for its modulation. soton.ac.uk Although not directly a solvent application, the synthesis of molecules like this compound is relevant to creating building blocks for compounds with desired solubility and partitioning behaviors. soton.ac.uk
The investigation of fluorinated compounds often involves their use as both reactants and solvents in certain synthetic procedures. scribd.com The unique reactivity and solvency of these compounds can facilitate specific chemical transformations. For example, research has been conducted on the synthesis of various fluorinated organic molecules, such as tetrafluorinated hexoses and aryl-C-nucleosides, where the fluorinated moieties play a key role in the reaction outcomes. acs.orgresearchgate.net
The table below summarizes key properties of a related compound, 3,3,4,4-tetrafluorobutan-2-ol, which provides insight into the characteristics of tetrafluorinated butanols.
Physical Properties of 3,3,4,4-Tetrafluorobutan-2-ol
| Property | Value |
|---|---|
| Molecular Formula | C4H4F4O |
| Boiling Point | ~70°C |
| Density | ~1.769 g/cm³ |
Data for a structural isomer, providing insight into the properties of tetrafluorinated butanols. smolecule.com
Further research is anticipated to fully elucidate the potential of this compound in specialized solvent systems, leveraging its unique combination of properties for advanced chemical applications.
Environmental Behavior and Transformation Studies of Fluorinated Alcohols
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a major transformation pathway for many organic pollutants in soil and water.
Fluorotelomer alcohols (FTOHs) are known to be biodegradable under aerobic conditions. utoronto.caresearchgate.net The biotransformation of 2,2,3,3-Tetrafluorobutan-1-ol is expected to follow pathways similar to those established for other FTOHs, such as the widely studied 6:2 FTOH and 8:2 FTOH. utoronto.caresearchgate.netepa.gov
The generally accepted aerobic biodegradation pathway involves several steps:
Oxidation: The primary alcohol group is first oxidized to an aldehyde.
Further Oxidation: The resulting aldehyde is rapidly oxidized to a fluorotelomer carboxylic acid (FTCA).
β-Oxidation: This FTCA can then undergo a process similar to the β-oxidation of fatty acids. This involves the sequential removal of two-carbon units. utoronto.ca
This process can lead to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs), which are known for their high persistence in the environment. utoronto.caresearchgate.net For example, the biodegradation of 8:2 FTOH has been shown to yield persistent products like perfluorooctanoic acid (PFOA) and perfluorohexanoic acid (PFHxA). researchgate.netnih.gov The specific microbial communities responsible often include alkane-degrading bacteria, such as those from the genus Pseudomonas, which possess the necessary monooxygenase enzymes to initiate the oxidation of the alcohol. epa.gov
The rate of biodegradation, or its kinetics, determines how quickly a compound is removed from a specific environment. These kinetics are highly dependent on the chemical's structure, concentration, and various environmental factors, including the type of microbial community present, temperature, oxygen levels, and the presence of other organic matter (co-substrates). dtu.dknih.govfao.org
While specific kinetic data for this compound are scarce, studies on other FTOHs provide insight into expected degradation rates. FTOHs are generally found to be biodegradable in systems like activated sludge from wastewater treatment plants and various soil types. researchgate.netnih.gov Half-lives can range from days to months, depending on the specific conditions. For example, the degradation of FTOHs is often faster under aerobic (oxygen-rich) conditions compared to anaerobic (oxygen-deficient) conditions. nih.govfao.org
| Compound | System | Conditions | Reported Half-Life (t½) | Reference |
|---|---|---|---|---|
| 8:2 FTOH | Aerobic Soil | Continuous Airflow | ~7 days | researchgate.net |
| 8:2 FTOH | Activated Sludge | Aerobic, Closed Bottles | >100 days (slow mineralization) | nih.gov |
| 6:2 FTOH | Aerobic Soil | Laboratory Incubation | Not specified, but degradation observed | epa.gov |
| Tetrabromobisphenol A (TBBPA) | Aerobic Soil | Field Study | 105 ± 3 days | researchgate.net |
| 2,4,4'-tribromodiphenyl ether (BDE 28) | Anaerobic Soil | Laboratory Incubation | >180 days (slow degradation) | nih.govfao.org |
This table presents illustrative data for structurally related compounds to provide context for the potential biodegradation kinetics of this compound. TBBPA and BDE 28 are included as examples of halogenated organic compounds.
Sorption and Mobility Studies in Environmental Matrices
The mobility of a chemical in the environment is largely governed by its tendency to sorb (adhere) to solids like soil and sediment. Compounds that sorb strongly are less mobile and less likely to leach into groundwater, while weakly sorbing compounds are more mobile.
For neutral organic compounds like this compound, sorption is often correlated with the organic carbon content of the soil or sediment. nih.gov This relationship is described by the organic carbon-normalized sorption coefficient (Koc). A low Koc value indicates weak sorption and high mobility, whereas a high Koc value signifies strong sorption and low mobility.
It is important to contrast this with its potential degradation products. The microbial transformation of this compound can lead to the formation of fluorinated carboxylic acids. These acidic products will exist as anions under typical environmental pH conditions. Anionic PFAS tend to have different sorption behaviors, which can be influenced not only by organic carbon but also by soil mineralogy and the presence of cations that can form bridges between the anion and the soil surface. nih.govnih.gov Generally, the transformation from a neutral alcohol to an anionic acid can significantly alter the compound's mobility in the environment.
Characterization of Environmental Transformation Products and Metabolites
The biodegradation of fluorinated substances is largely dependent on their molecular structure. The carbon-fluorine bond is exceptionally strong, making the perfluorinated portions of molecules generally resistant to biodegradation. acs.org Consequently, biotransformation is often restricted to the non-fluorinated parts of the molecule. acs.org For fluorotelomer alcohols (FTOHs), a widely studied class of fluorinated compounds, biodegradation is a known pathway for the formation of perfluorocarboxylic acids (PFCAs). acs.orgacs.org For example, one biodegradation model predicts that 8-2 FTOH undergoes a series of transformations that ultimately lead to the formation of perfluorooctanoic acid (PFOA). acs.org
It is plausible that this compound could undergo similar initial transformation steps, likely involving the oxidation of the alcohol group. However, the shorter fluorinated chain and its specific structure would influence the subsequent breakdown products, which may differ from the long-chain PFCAs formed from FTOHs. The scientific community has increasingly focused on identifying such transformation products (TPs) of various environmental organic pollutants. nih.gov
The characterization of these metabolites and transformation products is a complex analytical challenge. Advanced techniques such as high-resolution mass spectrometry (HRMS) are often employed in non-target screening to identify unknown TPs in environmental samples and laboratory degradation studies. nih.gov
Table 1: Potential Transformation Pathways for Fluorinated Alcohols
| Process | General Description | Potential Relevance to this compound |
| Oxidation | The alcohol group is oxidized to an aldehyde and then to a carboxylic acid. | This is a likely initial step in the biotic or abiotic degradation of this compound, potentially forming 2,2,3,3-tetrafluorobutanoic acid. |
| Defluorination | The removal of fluorine atoms from the carbon chain. | This is generally a difficult process due to the strength of the C-F bond, but it can occur under specific microbial or advanced oxidation conditions. |
| Mineralization | The complete breakdown of the organic molecule to inorganic constituents like carbon dioxide, water, and fluoride (B91410) ions. | This represents the ultimate goal of remediation but is often a slow and incomplete process for highly fluorinated compounds. |
Modeling of Environmental Fate Processes for Fluorinated Compounds
Due to the analytical challenges and costs associated with studying the environmental behavior of every chemical, environmental fate models are crucial tools for predicting the partitioning, transport, and persistence of compounds like this compound. researchgate.net These models use the physicochemical properties of a substance to estimate its distribution and longevity in different environmental compartments such as air, water, soil, and sediment. nih.govcefic-lri.org
For fluorinated compounds, several in silico tools and multimedia models are available:
Physicochemical Property Estimation: Software like the US EPA's EPISuite™ can be used to estimate key properties such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow), which are essential inputs for fate models. nih.gov
Fugacity-Based Models: These models calculate the "escaping tendency" of a chemical from different phases, providing insights into its environmental distribution. cefic-lri.org
While specific modeling studies for this compound are not prominent in the literature, the general principles applied to other per- and polyfluoroalkyl substances (PFAS) are relevant. nih.gov Models predict that the behavior of fluorinated substances is heavily influenced by their fluorine content and the nature of their functional groups. For instance, the hydro- and oleophobic nature of the fluorinated chain in FTOHs affects their partitioning behavior. acs.org
The outputs of these models, such as predicted half-lives in various media and compartmental distribution, are valuable for risk assessment and environmental management. researchgate.netnih.gov However, it is important to note that these are predictive tools, and their accuracy is dependent on the quality of the input data and the assumptions of the model. nih.gov Experimental validation is often necessary to confirm the model predictions.
Table 2: Key Parameters in Environmental Fate Modeling of Fluorinated Compounds
| Parameter | Description | Significance for this compound |
| Vapor Pressure | A measure of a substance's tendency to evaporate. | A higher vapor pressure would suggest a greater potential for atmospheric transport. |
| Water Solubility | The maximum amount of a substance that can dissolve in water. | Influences the compound's mobility in aquatic systems and its potential to leach from soils. |
| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. | Indicates the tendency of a substance to partition into organic matter, such as soil organic carbon or lipids in organisms, which is a key factor in bioaccumulation. |
| Henry's Law Constant | The ratio of the partial pressure of a substance in the air to its concentration in water at equilibrium. | Determines the partitioning between air and water, which is important for assessing atmospheric deposition and volatilization from water bodies. |
| Degradation Half-Lives (Air, Water, Soil) | The time it takes for half of the amount of a substance to be degraded in a specific environmental compartment. | A key indicator of the persistence of the compound in the environment. |
Q & A
Basic Research Questions
Q. What are the key structural features of 2,2,3,3-Tetrafluorobutan-1-ol, and how do they influence its chemical reactivity?
- The compound’s fluorine atoms at the 2 and 3 positions create strong electron-withdrawing effects, polarizing the hydroxyl group and enhancing hydrogen-bonding capacity. The tetrafluoro substitution also introduces steric hindrance, affecting nucleophilic substitution rates. Structural analysis via XRD reveals a helical arrangement of fluorine atoms in similar fluorinated alcohols, which may influence intermolecular interactions .
Q. What synthetic routes are effective for producing this compound?
- Fluorination of butan-1-ol precursors using agents like diethylaminosulfur trifluoride (DAST) is common. Key steps include:
- Precursor selection : Start with 2,2,3,3-tetrahydroxybutane or a halogenated derivative.
- Fluorination : DAST in anhydrous dichloromethane at -20°C minimizes side reactions.
- Purification : Distillation under reduced pressure (e.g., 60–80°C at 10 mmHg) yields high-purity product. Similar methods are validated for fluorinated diols .
Q. How do the physical properties (e.g., boiling point, viscosity) of this compound compare to non-fluorinated alcohols?
- Fluorination reduces boiling points (e.g., ~109°C for tetrafluoropropanol vs. ~118°C for propanol) due to weaker van der Waals forces. However, viscosity increases significantly due to hydrogen-bonding networks enhanced by fluorine’s electronegativity. Rheological studies show fluorinated alcohols exhibit 2–3× higher kinematic viscosity than their non-fluorinated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics for fluorinated alcohols like this compound?
- Discrepancies often arise from solvent polarity, temperature, or competing mechanisms. To address this:
- Control variables : Standardize solvent (e.g., THF vs. DMSO) and temperature (±1°C).
- Mechanistic probes : Use isotopic labeling (e.g., deuterated hydroxyl groups) to track hydrogen-bonding roles.
- Computational modeling : DFT calculations predict transition states to validate experimental rates .
Q. What experimental designs are optimal for studying hydrogen-bonding networks in this compound?
- Combine spectroscopic and crystallographic methods:
- IR/Raman spectroscopy : Identify O–H···F interactions (shifted stretching frequencies at 3200–3400 cm⁻¹).
- XRD analysis : Resolve crystal packing motifs (e.g., helical fluorine arrangements observed in tetrafluorobutane-1,4-diol ).
- Molecular dynamics simulations : Model solvent effects on hydrogen-bond persistence .
Q. How can pervaporation be optimized for purifying this compound from reaction mixtures?
- Use hydrophilic membranes (e.g., polyvinyl alcohol) to selectively remove water or low-boiling impurities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
